2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One possible route could start with the bromination of indole to introduce the bromo group at the 5-position. This is followed by formylation to add the formyl group at the 3-position. The final step involves the acylation of the indole derivative with N-(2-thienylmethyl)acetamide under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide.
Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The presence of the bromo and formyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide: Lacks the formyl group.
2-(3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide: Lacks the bromo group.
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-methylacetamide: Lacks the thienylmethyl group.
Uniqueness
The unique combination of the bromo, formyl, and thienylmethyl groups in 2-(5-BROMO-3-FORMYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13BrN2O2S |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21) |
InChI Key |
HMWVWSGNQFMFHE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origin of Product |
United States |
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